4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-2-1-3-7(4-6)11(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOZCSKDRAOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702321 | |
| Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-10-1 | |
| Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination Using Phosphorus Oxychloride and Phosphorus Pentachloride
- Process Overview:
4,6-Dihydroxypyrimidine is reacted with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at controlled temperatures ranging from 50°C to 110°C. The reaction proceeds until the 4,6-dihydroxypyrimidine content drops below 1%. The mixture is then cooled below 30°C. - Reagent Ratios:
The molar ratio of POCl3 to 4,6-dihydroxypyrimidine is typically between 2.0 and 12.0, while PCl5 is used in a narrow range around 2.005 to 2.1 relative to 4,6-dihydroxypyrimidine. - Post-Reaction Treatment:
Decompression distillation is applied to reclaim excess POCl3, and the residue is purified to isolate 4,6-dichloropyrimidine. - Advantages:
This method avoids the use of organic bases, simplifying recycling and reducing waste of phosphorus-containing residues. POCl3 is efficiently recycled, enhancing sustainability. - Temperature Control:
Optimal reaction temperatures are between 60°C and 110°C, with some protocols favoring 80°C to 110°C for improved yields.
This method is detailed in a Chinese patent (CN103539747B) and represents a robust industrial approach to 4,6-dichloropyrimidine synthesis.
Chlorination Using Phosphorus Oxychloride with Saturated Hindered Amines
- Process Overview:
4,6-Dihydroxypyrimidine is treated with POCl3 in the presence of saturated hindered amines such as N,N-diisopropylethylamine (Hunig's base) or similar tertiary amines. Sometimes phosgene is added to the mixture to enhance chlorination. - Reaction Conditions:
The reaction temperature is maintained between 25°C and 120°C, preferably 60°C to 90°C. - Reagent Ratios:
POCl3 to 4,6-dihydroxypyrimidine molar ratios range from 10:1 to 1:100, with amine ratios adjusted between 1:5 to 5:1 relative to 4,6-dihydroxypyrimidine. - Mechanism and Benefits:
The amines act as bases to scavenge HCl formed during chlorination, improving reaction efficiency. The process may involve regeneration of POCl3 using phosphorus trichloride and chlorine or PCl5 during the reaction to maintain reagent levels. - Isolation:
4,6-Dichloropyrimidine is separated by direct extraction techniques, often at elevated temperatures (60°C to 90°C), using solvents that allow easy distillation and minimal phosphorus residue contamination.
This method is described in US patent US6018045A and is widely utilized for its operational simplicity and good yields.
Introduction of the 3-(Trifluoromethyl)phenyl Group at the 2-Position
The second critical step is the attachment of the 3-(trifluoromethyl)phenyl substituent at the 2-position of the 4,6-dichloropyrimidine. This is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Coupling via Nucleophilic Aromatic Substitution
- The chlorine atoms at positions 4 and 6 are more reactive, but selective substitution at the 2-position can be achieved by using appropriate aryl nucleophiles such as 3-(trifluoromethyl)phenyl derivatives under controlled conditions.
- This approach requires careful control of reaction parameters to avoid polysubstitution or side reactions.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents & Ratios | Temperature Range (°C) | Notes |
|---|---|---|---|---|
| 1 | Chlorination of 4,6-dihydroxypyrimidine with POCl3 & PCl5 | POCl3: 2.0–12; PCl5: ~2.0 | 50–110 | No organic base; POCl3 recycled by distillation; environmentally favorable |
| 2 | Chlorination with POCl3 + saturated hindered amine (Hunig's base) ± phosgene | POCl3: 10:1 to 1:100; amine: 1:5 to 5:1 | 25–120 (prefer 60–90) | Amine scavenges HCl; direct extraction of product; regeneration of POCl3 during process |
| 3 | Coupling with 3-(trifluoromethyl)phenyl derivatives | Various, depending on coupling method | Typically mild (40–80) | Methods include nucleophilic aromatic substitution and Pd-catalyzed cross-coupling |
Research Findings and Practical Considerations
- The chlorination methods using POCl3 and PCl5 without organic bases reduce waste and simplify purification, improving industrial scalability and sustainability.
- The use of hindered amines in chlorination enhances reaction control and yield but introduces additional reagents that must be handled and recycled properly.
- Coupling reactions to introduce the trifluoromethylphenyl group require careful selection of catalysts and conditions to maintain regioselectivity and avoid dehalogenation or side reactions.
- Recovery and recycling of phosphorus reagents and solvents are critical for economic and environmental viability in large-scale synthesis.
- The purity of 4,6-dichloropyrimidine directly affects the success of subsequent coupling steps, necessitating efficient purification protocols.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Amine derivatives and other substituted pyrimidines.
Scientific Research Applications
Antiviral and Anticancer Properties
Research indicates that pyrimidine derivatives, including 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine, exhibit significant biological activities, particularly as enzyme inhibitors and receptor modulators. The presence of chlorine and trifluoromethyl groups enhances the compound's interaction with biological targets, making it a candidate for antiviral and anticancer drug development .
Studies have shown that similar compounds can inhibit tumor growth and angiogenesis in preclinical models. The mechanism typically involves binding to active or allosteric sites on target proteins, which is influenced by the electronic effects of the substituents on the pyrimidine ring.
Antimicrobial Activity
Pyrimidine derivatives have been investigated for their antimicrobial properties. Studies have reported that compounds with similar structures demonstrate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . The halogen substitutions significantly enhance their efficacy compared to standard antibiotics.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound can be achieved through various methods, including multi-step synthetic processes that optimize yield and purity. Understanding the structure-activity relationships is critical for developing more effective derivatives. For instance, the incorporation of electron-withdrawing groups has been shown to improve biological activity against specific targets .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can act as a selective inhibitor of DNA polymerase III in bacterial models. This inhibition mechanism highlights its potential as an antibacterial agent .
Anti-inflammatory Research
Recent studies have also explored the anti-inflammatory effects of pyrimidine derivatives. Compounds similar to this compound have shown promising results in inhibiting COX enzymes involved in inflammatory pathways. These findings suggest potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is compared with similar compounds such as 2,6-Dichloro-4-(trifluoromethyl)pyridine. While both compounds share structural similarities, the presence of the pyrimidine ring in this compound gives it unique chemical and biological properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Electronic Effects: The -CF₃ group in the target compound induces moderate electron-withdrawing effects compared to stronger -NO₂ () or -SO₂CH₃ () groups. This balance may optimize stability and reactivity for nucleophilic substitutions .
Nucleophilic Substitution at C-4 and C-6
The chlorine atoms at positions 4 and 6 are prime sites for nucleophilic substitution. Studies on analogs like 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine () demonstrate successful displacement with alkoxides (e.g., methoxy, ethoxy) or thiols to yield ether/thioether derivatives. The trifluoromethylphenyl group in the target compound may slightly hinder substitution kinetics due to steric effects compared to smaller substituents like -CF₃ directly on the pyrimidine () .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling with triorganoindium reagents has been employed for 4,6-disubstituted pyrimidines (e.g., morpholinyl derivatives in ). The target compound’s -CF₃ group is compatible with such reactions, enabling the synthesis of non-symmetrical derivatives for bioactive molecule development .
Biological Activity
4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is a synthetic heterocyclic compound belonging to the pyrimidine family. This compound features a dichloro substitution at positions 4 and 6 of the pyrimidine ring, along with a trifluoromethyl group attached to a phenyl moiety at position 2. The unique combination of these substituents enhances its biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential in drug development against various diseases.
Chemical Structure and Properties
- Molecular Formula : C11H7Cl2F3N2
- Molecular Weight : Approximately 293.07 g/mol
The presence of halogen atoms (chlorine and trifluoromethyl) significantly influences the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.
Antiviral and Anticancer Potential
Research indicates that this compound exhibits notable antiviral and anticancer properties. The compound has been investigated for its ability to inhibit specific enzymes and receptors involved in viral replication and cancer cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting viral polymerases and kinases associated with cancer progression. For instance, studies have demonstrated its effectiveness in inhibiting the activity of certain protein kinases, which are vital for cancer cell survival and proliferation .
-
Cell Line Studies : In vitro studies have assessed the anti-proliferative effects of this compound against various cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
Antimicrobial Activity
The compound's structural characteristics also contribute to its antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its electronic properties imparted by the halogen substituents. The SAR studies suggest that:
- The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding.
- Chlorine atoms at positions 4 and 6 increase the interaction with active sites on enzymes or receptors.
These modifications are crucial for optimizing the pharmacological profile of the compound, making it a valuable candidate for further development in drug discovery .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Research : A study focusing on various pyrimidine derivatives found that compounds similar to this compound exhibited significant anti-proliferative effects against multiple cancer cell lines. The study emphasized the importance of halogen substitutions in enhancing biological activity .
- Antiviral Studies : In another investigation, derivatives of this pyrimidine were tested for their ability to inhibit viral replication in vitro. The results indicated substantial antiviral activity, suggesting potential applications in treating viral infections .
Q & A
Q. What are the established synthetic routes for 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from β-CF₃-aryl ketones or halogenated pyrimidine. Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution steps.
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Catalyst-free environments : Metal-free conditions reduce purification complexity .
- Stepwise halogenation : Sequential chlorination at positions 4 and 6 of the pyrimidine core ensures regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., mean C–C bond length precision: ±0.003 Å) .
- ¹H/¹³C NMR : Assigns substituent positions; trifluoromethyl groups show distinct ¹⁹F NMR signals at δ -60 to -65 ppm.
- HRMS : Validates molecular weight (e.g., calculated for C₁₁H₆Cl₂F₃N₂: [M+H]⁺ = 309.9854) .
Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?
- Melting point : Analogous pyrimidines with trifluoromethyl groups exhibit high melting points (e.g., 287.5–293.5°C for related compounds) .
- Lipophilicity : The trifluoromethyl group increases logP (~2.8), necessitating DMSO or THF for dissolution in biological assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields or by-product formation during synthesis?
- By-product analysis : Use LC-MS to identify intermediates (e.g., dichlorinated by-products) and adjust stoichiometry.
- Solvent gradients : Switch from DMF to toluene in later stages to precipitate pure product .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yield by 15–20% .
Q. How to analyze contradictory data in spectroscopic characterization (e.g., NMR vs. computational predictions)?
- Cross-validation : Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).
- Dynamic effects : Account for solvent-induced shifts (e.g., chloroform vs. DMSO-d₆) .
- Impurity profiling : Use preparative HPLC to isolate and characterize minor peaks conflicting with HRMS data .
Q. What strategies are employed to evaluate the biological activity and structure-activity relationships (SAR) of this compound?
- In vitro kinase assays : Test inhibitory activity against tyrosine kinases (IC₅₀ < 1 μM for related pyrimidines) .
- Substituent modification : Replace chlorine with methoxy groups to assess impact on binding affinity .
- Molecular docking : Map the trifluoromethyl-phenyl moiety into hydrophobic pockets of target proteins (e.g., EGFR) .
Q. How to address challenges in purifying this compound from reaction mixtures?
- Flash chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) for baseline separation.
- Recrystallization : Ethanol/water (7:3) yields >95% purity; monitor via TLC (Rf = 0.4 in hexane/EtOAc) .
- Centrifugal partitioning : Resolve non-polar impurities using heptane/ACN biphasic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
